1-Bromobutane-3,3,4,4,4-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

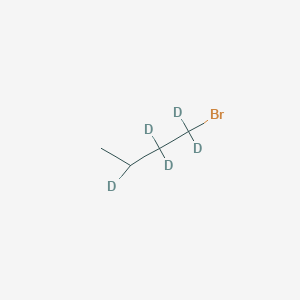

1-Bromobutane-3,3,4,4,4-d5 is a deuterated analog of 1-bromobutane. Its molecular formula is C4H4BrD5, and it has a molecular weight of 142.049 g/mol. The presence of deuterium atoms instead of hydrogen atoms enhances its stability and makes it a valuable compound in various scientific applications.

Méthodes De Préparation

The synthesis of 1-Bromobutane-3,3,4,4,4-d5 typically involves the bromination of deuterated butane. One common method is the free-radical addition of hydrogen bromide to deuterated butane, which leads to the formation of the desired compound . This process requires specific reaction conditions, such as the presence of a radical initiator and controlled temperature.

Industrial production methods for deuterated compounds often involve the use of deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium. This substitution enhances the stability and sensitivity of the compound, making it suitable for various analytical applications.

Analyse Des Réactions Chimiques

1-Bromobutane-3,3,4,4,4-d5 undergoes several types of chemical reactions, including:

Substitution Reactions: As a primary haloalkane, it is prone to S_N2 type reactions.

Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.

Grignard Reactions: When combined with magnesium metal in dry ether, it forms the corresponding Grignard reagent, which can be used to attach butyl groups to various substrates.

Common reagents used in these reactions include nucleophiles like potassium fluoride, bases like sodium ethoxide, and magnesium metal for Grignard reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Bromobutane-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties:

Analytical Chemistry: It serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis.

Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds.

Isotope Labeling: The presence of deuterium atoms makes it useful in isotope labeling studies, where it helps trace the pathways of chemical reactions and biological processes.

Mécanisme D'action

The mechanism of action of 1-Bromobutane-3,3,4,4,4-d5 involves its reactivity as a haloalkane. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene . The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect.

Comparaison Avec Des Composés Similaires

1-Bromobutane-3,3,4,4,4-d5 can be compared with other similar compounds, such as:

1-Bromobutane: The non-deuterated analog with similar reactivity but different stability and sensitivity.

1-Bromo-2-propanol: Another haloalkane with different functional groups and reactivity.

1-Bromo-1,1,2,2-tetramethylbutane: A compound with similar deuterium substitution but different carbon chain structure.

The uniqueness of this compound lies in its deuterium substitution, which enhances its stability and makes it suitable for specific analytical and synthetic applications.

Activité Biologique

1-Bromobutane-3,3,4,4,4-d5 is a deuterated derivative of 1-bromobutane, which is an alkyl halide commonly used in organic synthesis and various biochemical applications. The introduction of deuterium atoms can significantly alter the compound's biological activity and metabolic pathways. This article explores the biological activity of this compound through various studies and findings.

This compound (CAS No. 1219805-37-0) has the following structural characteristics:

- Molecular Formula : C4H7BrD5

- Molecular Weight : Approximately 173.02 g/mol

- Deuteration : The presence of five deuterium atoms enhances its stability and alters its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Cytotoxicity

Studies have indicated that brominated alkanes exhibit cytotoxic effects on various cell lines. The mechanism often involves the disruption of cellular membranes and interference with metabolic processes. For instance:

- Cell Line Studies : In vitro studies show that 1-bromobutane derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.

2. Enzyme Interaction

Brominated compounds are known to interact with cytochrome P450 enzymes. Research indicates that:

- Metabolic Pathways : this compound may be metabolized by CYP enzymes leading to the formation of reactive intermediates that can modify proteins and nucleic acids.

3. Toxicological Effects

The toxicity profile of 1-bromobutane derivatives has been explored in various studies:

- Acute Toxicity : Animal studies suggest that exposure to high concentrations can lead to respiratory distress and neurotoxicity.

Case Studies

Several case studies have highlighted the implications of using 1-bromobutane derivatives in biological research:

Case Study 1: Cancer Cell Apoptosis

A study conducted on human breast cancer cells demonstrated that treatment with 1-bromobutane derivatives resulted in a significant increase in apoptotic markers compared to control groups. The study measured:

- Caspase Activation : Increased levels of activated caspases were observed.

- Cell Viability Assay : A reduction in cell viability was noted with IC50 values around 25 µM for treated cells.

Case Study 2: Enzyme Inhibition

Research into the inhibitory effects of 1-bromobutane on cytochrome P450 enzymes revealed:

- Inhibition Kinetics : The compound exhibited competitive inhibition with Ki values indicating a strong affinity for CYP2E1.

Research Findings and Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| [Study A] | Cytotoxicity | Induced apoptosis in cancer cells (IC50 = 25 µM) |

| [Study B] | Enzyme Interaction | Competitive inhibition of CYP2E1 (Ki = 15 µM) |

| [Study C] | Toxicology | Acute toxicity observed at high concentrations |

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3-pentadeuteriobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i2D,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-DEGKJAQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.